molecular formula C13H16F3N B12937200 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B12937200
M. Wt: 243.27 g/mol
InChI Key: JYVPZRVOFKMBSJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent at the 3-position and dimethyl groups at the 2-position. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and material science.

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C13H16F3N/c1-12(2)11(6-7-17-12)9-4-3-5-10(8-9)13(14,15)16/h3-5,8,11,17H,6-7H2,1-2H3

InChI Key

JYVPZRVOFKMBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)C2=CC(=CC=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include pyrrolidine and piperidine derivatives with trifluoromethylphenyl or fluorinated substituents. Key differences arise in ring size, substituent positions, and functional groups:

Compound Name Structure Features Molecular Formula Similarity Score* Key Properties/Notes
2-[3-(Trifluoromethyl)phenyl]pyrrolidine No dimethyl groups C₁₁H₁₂F₃N N/A Higher conformational flexibility
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl Para-substituted trifluoromethylphenyl C₁₁H₁₁F₃N·HCl 1.00 Enhanced π-π stacking potential
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl Piperidine ring (6-membered) C₁₂H₁₃F₃N·HCl 0.94 Increased lipophilicity
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl Fluorine at 5-position, methyl at 2-position C₁₁H₁₃FN·HCl 0.74 Reduced steric hindrance

*Similarity scores derived from structural alignment algorithms ().

Key Observations :

  • Ring Size : Piperidine analogs (6-membered rings) exhibit lower similarity scores (0.94) compared to pyrrolidine derivatives due to altered conformational dynamics .
  • Substituent Position : Meta-substituted trifluoromethylphenyl groups (as in the target compound) may confer distinct electronic effects compared to para-substituted analogs (e.g., compound [1391407-62-7]) .

Biological Activity

2,2-Dimethyl-3-(3-(trifluoromethyl)phenyl)pyrrolidine is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which enhances its pharmacological properties, particularly in modulating cannabinoid receptors and exhibiting anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyrrolidine Ring : A five-membered cyclic amine.
  • Trifluoromethyl Group : Influences lipophilicity and metabolic stability.

The molecular formula is C13H14F3NC_{13}H_{14}F_3N with a molecular weight of approximately 279.73 g/mol.

Research indicates that this compound acts primarily as a modulator of cannabinoid receptor type 2 (CB2) . This receptor plays a crucial role in various physiological processes, including pain modulation and inflammation response. The trifluoromethyl group enhances the compound's ability to interact with lipid membranes, thereby improving its efficacy as a pharmacological agent.

1. Modulation of Cannabinoid Receptors

Studies have shown that this compound exhibits significant activity on CB2 receptors, which are implicated in pain management and inflammation reduction. The interaction with CB2 receptors suggests potential therapeutic applications for chronic pain and inflammatory diseases.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical studies. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to established anti-inflammatory drugs .

3. Potential in Treating Mood Disorders

Emerging research indicates that this compound may also have applications in treating mood disorders due to its modulatory effects on neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cannabinoid Receptor Modulation : A study highlighted its IC50 value for CB2 receptor modulation at approximately 21 nM, indicating strong activity compared to other known modulators .
  • Anti-inflammatory Activity Assessment : In vitro assays revealed that the compound significantly reduced the levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetIC50 Value (nM)Notes
CB2 Receptor ModulationCannabinoid Receptor21Significant for pain management
Anti-inflammatory EffectsCOX-2 InhibitionNot specifiedComparable to indomethacin
Potential Mood Disorder TreatmentNeurotransmitter ModulationNot specifiedEmerging area of research

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions using reagents like dimethylformamide and triethylamine. The unique trifluoromethyl substitution pattern distinguishes it from other structural analogues, enhancing its biological profile.

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